Benfotiamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diabetes and Diabetic Complications

One of the most studied areas of benfotiamine research concerns its potential benefits for diabetic neuropathy, a common complication of diabetes characterized by nerve damage and pain. Some early studies suggest that benfotiamine supplementation, alone or combined with other B vitamins, may alleviate symptoms of neuropathy in patients with type 1 or type 2 diabetes WebMD: What Is Benfotiamine? Benefits, Uses, and More: . However, these studies were small and short-term, requiring larger and longer-lasting investigations for conclusive evidence. Additionally, research on the effect of benfotiamine on other diabetic complications like heart failure, kidney disease, and eye damage remains inconclusive.

Neurodegenerative Disorders

Another area of exploration for benfotiamine is its potential role in neurodegenerative diseases like Alzheimer's disease. The rationale behind this research stems from the involvement of thiamine in nerve function and the possibility that low thiamine levels might contribute to the disease process. The National Institute on Aging funded a pilot study to examine whether benfotiamine could slow down cognitive decline in individuals with mild Alzheimer's disease WebMD: What Is Benfotiamine? Benefits, Uses, and More: . While the results are yet to be published, further research is needed to determine the efficacy of benfotiamine in managing Alzheimer's disease.

Alcohol Dependence

Chronic alcohol consumption can lead to thiamine deficiency, potentially contributing to various health problems. Studies are investigating whether benfotiamine supplementation could be beneficial for individuals with alcohol dependence. Research suggests a possible role for benfotiamine in mitigating the negative effects of alcohol on the nervous system WebMD: What Is Benfotiamine? Benefits, Uses, and More: . However, more research is required to solidify these findings and determine the optimal dosage and treatment regimen.

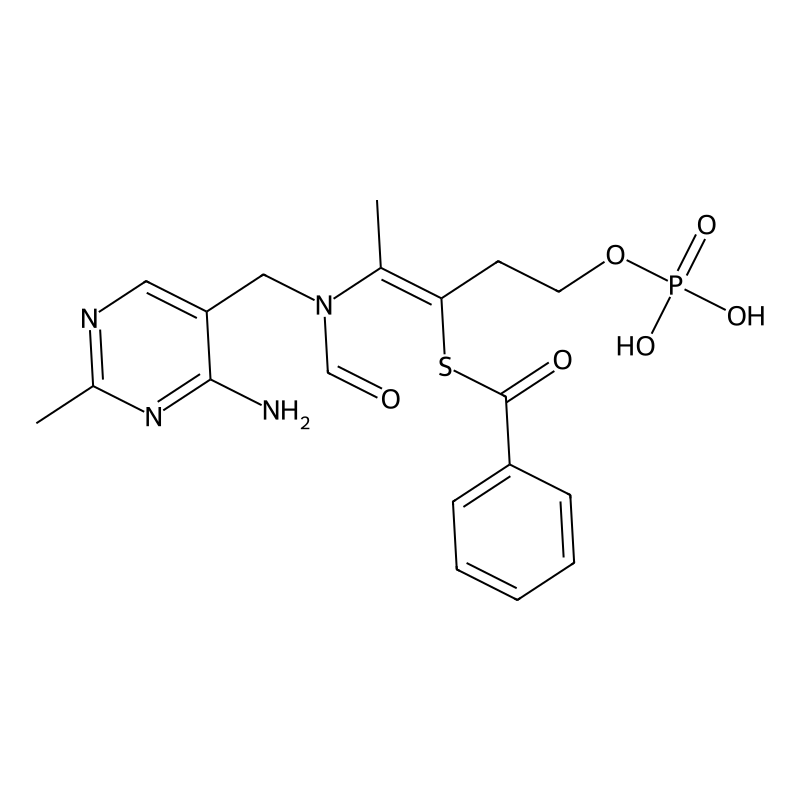

Benfotiamine is a synthetic derivative of thiamine, also known as vitamin B1, specifically classified as S-benzoylthiamine O-monophosphate. It is characterized by its lipid-soluble properties, which enhance its bioavailability compared to thiamine. Developed in the late 1950s in Japan, benfotiamine is primarily used to address diabetic sensorimotor polyneuropathy and other conditions related to thiamine deficiency. Its chemical formula is C₁₉H₂₃N₄O₆PS, with a molar mass of 466.45 g/mol .

Benfotiamine's mechanism of action is still under investigation, but its potential benefits are likely linked to several factors:

- Increased thiamine levels: By converting to thiamine in the body, benfotiamine may help address thiamine deficiency or low levels associated with certain health conditions [].

- Antioxidant and anti-inflammatory properties: Studies suggest benfotiamine might have antioxidant and anti-inflammatory effects, which could be beneficial in diabetic neuropathy and other conditions [, ].

- Interaction with Advanced Glycation End Products (AGEs): Benfotiamine may modulate AGEs, protein or lipid structures linked to diabetic complications [].

More research is needed to fully understand the specific mechanisms by which benfotiamine exerts its effects.

Benfotiamine undergoes several chemical transformations in the body. Upon oral administration, it is dephosphorylated by alkaline phosphatases in the intestine to form S-benzoylthiamine, which is lipophilic and can easily cross cell membranes. This compound is further hydrolyzed in the liver to produce free thiamine. The increased lipid solubility allows for enhanced absorption and higher concentrations of thiamine in tissues such as muscle, brain, liver, and kidneys .

Benfotiamine exhibits various biological activities that are beneficial for metabolic health. It acts primarily through increasing transketolase activity, an enzyme critical for glucose metabolism. This action helps mitigate oxidative stress and inflammation associated with diabetic complications. Studies suggest that benfotiamine can improve neuropathic symptoms and may have neuroprotective effects against conditions like Alzheimer's disease by enhancing thiamine diphosphate levels, a vital cofactor for several metabolic enzymes .

The synthesis of benfotiamine involves several steps that can be carried out on both laboratory and larger scales. The process typically starts with thiamine and involves acylation reactions to introduce the benzoyl group, followed by phosphorylation steps. Recent studies have focused on optimizing these reactions for efficiency and yield, ensuring that high-purity benfotiamine can be produced consistently .

Benfotiamine is primarily used in clinical settings to treat diabetic neuropathy and other conditions linked to thiamine deficiency. It has been marketed under various brand names such as Milgamma and Benfogamma. Research has indicated its potential benefits in managing symptoms of diabetes-related complications and possibly improving cognitive function in neurodegenerative diseases . Additionally, it has been explored for use in combination therapies with other vitamins to enhance therapeutic outcomes .

Benfotiamine shares similarities with several compounds derived from thiamine or related to vitamin B complexes. Below is a comparison highlighting its uniqueness:

| Compound | Description | Key Differences |

|---|---|---|

| Thiamine | Water-soluble vitamin B1 essential for energy metabolism | Less bioavailable than benfotiamine |

| S-Thiolythiamine | A lipid-soluble thiamine derivative | Similar absorption but less studied |

| Allithiamine | Another lipid-soluble analog of thiamine | Different acyl group; less common |

| Thiamine Disulfide | A disulfide derivative of thiamine | Different pharmacokinetics |

| Pyridoxal | Active form of vitamin B6 | Different role in metabolism |

Benfotiamine's unique lipid solubility allows it to penetrate cell membranes more effectively than traditional thiamine supplements, making it particularly useful for targeting peripheral tissues affected by diabetic complications .

Solubility Characteristics in Organic and Aqueous Media

Benfotiamine exhibits complex solubility behavior that is highly dependent on the chemical nature of the solvent system and solution pH. The compound demonstrates markedly poor aqueous solubility under neutral and acidic conditions, with particularly limited dissolution in water at pH values of 7.0 and below [1] [2] [3]. This characteristic poses significant challenges for pharmaceutical formulation development and analytical procedures requiring aqueous-based systems.

Aqueous Solubility Profile

The aqueous solubility of benfotiamine shows pronounced pH dependence, with the compound being only slightly soluble in aqueous acidic media [4] [5]. However, a dramatic improvement in solubility occurs under alkaline conditions, where benfotiamine becomes readily soluble in aqueous solutions with pH values of 8.0 and above [2]. This pH-dependent solubility behavior is attributed to the ionization state of the phosphate group within the molecule, which carries two negative charges at alkaline pH values, significantly enhancing its hydrophilic character.

In controlled alkaline environments, such as 0.1 M ammonium hydroxide solutions, benfotiamine achieves a solubility of approximately 1 mg/mL [5]. This represents a substantial increase compared to its limited solubility in neutral aqueous media, making alkaline conditions preferable for analytical applications requiring complete dissolution.

Organic Solvent Compatibility

The solubility behavior in organic solvents reveals the complex nature of benfotiamine's physicochemical properties. Contrary to initial assumptions about its lipophilic character, benfotiamine demonstrates only sparingly soluble characteristics in traditional organic solvents including benzene, chloroform, and methanol [2]. This limited organic solubility challenges the common misconception that benfotiamine should be classified as a "lipophilic" compound.

Dimethyl sulfoxide (DMSO) represents a notable exception, serving as an effective solvent for benfotiamine dissolution. Under ambient conditions, DMSO provides slight solubility (approximately 1 mg/mL) [5], while enhanced dissolution can be achieved through heating and sonication protocols [4] [5]. The enhanced solubility in DMSO likely results from the solvent's ability to form hydrogen bonds with both the phosphate and pyrimidine moieties of the molecule.

Ethanol demonstrates utility as an extraction solvent for benfotiamine from solid dosage forms, enabling effective sample preparation procedures for analytical applications [6] [7]. However, benfotiamine remains completely insoluble in octanol, further confirming its limited lipophilic character [2].

Solid Dispersion Enhancement Strategies

Research investigations have demonstrated that benfotiamine's poor aqueous solubility can be significantly improved through solid dispersion techniques using hydrophilic polymers. Studies utilizing polyvinylpyrrolidone K-30 (PVP K-30) and hydroxypropyl methylcellulose E4 (HPMC E4) have shown substantial enhancement in dissolution rates [1] [8] [9]. The solid dispersion approach using PVP K-30 in a 1:4 drug-to-polymer ratio achieved nearly 100% drug release within one hour in acidic buffer medium, compared to only 36.63% dissolution for the pure drug under identical conditions [1].

The enhanced dissolution observed with solid dispersions is attributed to the formation of amorphous regions within the polymer matrix, reducing crystalline structure and increasing the effective surface area available for dissolution. Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and X-ray diffractometry studies have confirmed the successful formation of these solid dispersion systems [1] [8].

Thermal Degradation Kinetics and Stability Under Varied pH

Thermal Stability Characteristics

Benfotiamine exhibits moderate thermal stability with specific temperature-dependent degradation patterns. The compound is classified as heat-sensitive, requiring refrigerated storage conditions between 2-8°C to maintain chemical integrity over extended periods [4] [10]. Thermal analysis studies reveal a decomposition temperature of approximately 192°C [10], with distinct melting point variations observed among different crystalline polymorphs.

Crystalline form A demonstrates the highest thermal stability with a melting point of 205°C [11] [12], representing a 10°C increase compared to previously reported crystalline forms. This enhanced thermal stability is attributed to differences in crystal packing arrangements and intermolecular hydrogen bonding patterns within the crystal lattice structure.

Degradation Kinetic Modeling

Thermal degradation of benfotiamine follows first-order kinetics, consistent with the degradation behavior observed for related thiamine derivatives [13] [14] [15]. The kinetic analysis reveals that degradation rates are highly temperature-dependent, following Arrhenius-type relationships that enable prediction of stability under various storage conditions.

Studies on related thiamine compounds demonstrate activation energies ranging from 33-124 kJ/mol for thermal degradation processes [15]. For thiamine-containing formulations, activation energies of 105.98-123.48 kJ/mol have been reported, with higher activation energies indicating enhanced thermal stability [15]. The temperature dependence of degradation rate constants can be accurately described using the Arrhenius equation, enabling extrapolation of stability data from accelerated testing conditions to normal storage temperatures.

pH-Dependent Stability Profile

The chemical stability of benfotiamine demonstrates pronounced pH dependence, with optimal stability occurring under mildly acidic conditions. Research on thiamine derivatives, which share structural similarities with benfotiamine, reveals that maximum stability occurs in the pH range of 3.0-5.0 [13] [14] [16]. Under these conditions, the degradation rate constants are minimized, providing the longest shelf-life for pharmaceutical preparations.

At pH values below 3.0, moderate stability is maintained, although precipitation may occur due to protonation effects on the molecule's ionizable groups [13] [14] [16] [17]. The acidic environment favors protonation of the pyrimidine nitrogen atoms, which can lead to reduced solubility but enhanced chemical stability against hydrolytic degradation pathways.

Alkaline Degradation Mechanisms

Under alkaline conditions (pH > 7.0), benfotiamine experiences accelerated degradation through multiple pathways. At pH values of 7.4-7.5, corresponding to physiological conditions, the compound exhibits poor stability with high degradation rates [13] [14] [16]. The alkaline environment promotes nucleophilic attack on the thiazole ring and facilitates hydrolytic cleavage of the phosphate ester bond.

Research indicates that thiamine degradation under alkaline conditions involves conversion to a neutral pseudobase, which subsequently undergoes further transformation to thiol forms and various sulfur-containing lower-molecular-weight compounds [15]. The degradation products include 4-methyl-5-hydroxyethyl thiazole and 2-methyl-4-amino-5-hydroxymethyl pyrimidine, resulting from cleavage of the methylene bridge connecting the thiazole and pyrimidine rings.

Buffer System Effects

The choice of buffer system significantly influences benfotiamine stability beyond simple pH considerations. Studies demonstrate that phosphate buffers promote faster degradation rates compared to citrate buffers at equivalent pH values [16]. In 0.1 M phosphate buffer, the time for 10% thiamine loss decreases from 79 weeks at pH 4 to merely 3 weeks at pH 7, illustrating the dramatic effect of pH on stability [16].

The enhanced degradation in phosphate buffers is attributed to the catalytic activity of the dibasic phosphate anion (HPO₄²⁻), which facilitates proton transfer reactions essential for degradation pathways [16]. Citrate buffers demonstrate superior protective effects, with lower slopes in log(rate constant) versus pH plots, indicating reduced pH sensitivity compared to phosphate systems.

Temperature-pH Interaction Effects

The combined effects of temperature and pH create complex stability relationships requiring careful consideration for formulation development. Elevated temperatures accelerate all degradation pathways, but the magnitude of acceleration varies depending on the pH environment. Under acidic conditions, higher activation energies (21-27 kcal/mol) indicate greater temperature sensitivity compared to neutral conditions (18-21 kcal/mol) [14].

This temperature-pH interaction necessitates comprehensive stability testing across multiple conditions to establish appropriate storage requirements and shelf-life predictions for benfotiamine-containing products.

Spectroscopic Signatures (UV-Vis, NMR, MS)

Ultraviolet-Visible Spectroscopy

Benfotiamine exhibits characteristic ultraviolet absorption properties that enable both qualitative identification and quantitative determination. The compound demonstrates a primary absorption maximum (λmax) at 243 nm [5], with additional analytical wavelengths identified at 245-246 nm depending on the solvent system and analytical conditions [18] [19] [20].

The UV absorption characteristics arise from π→π* electronic transitions within the conjugated aromatic systems, primarily involving the pyrimidine and thiazole ring structures. The benzoyl chromophore contributes additional absorption intensity, enhancing the compound's detectability in analytical applications. Spectrophotometric methods utilizing these wavelengths have demonstrated excellent linearity over concentration ranges of 2-64 μg/mL, with correlation coefficients exceeding 0.999 [19] [20].

Simultaneous analysis methods have been developed for benfotiamine in combination with other vitamins, utilizing wavelength selection at 246 nm for benfotiamine determination while avoiding spectral interference from co-formulated compounds [18]. The molar absorptivity values enable sensitive detection with limits of detection and quantitation of 0.1727 and 0.5235 μg/mL, respectively [21].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characterization

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for benfotiamine, with characteristic chemical shift patterns observed in deuterated solvents. Studies utilizing DMSO-d₆ as the solvent system reveal complex multipicity patterns reflecting the molecule's intricate structure [22] [23].

The aromatic protons from the benzoyl group typically appear in the 7.2-8.0 ppm region, displaying characteristic coupling patterns consistent with substituted benzene ring systems. The pyrimidine ring protons generate signals in the 8.5-9.5 ppm range, reflecting the electron-withdrawing effects of the nitrogen atoms within the heterocyclic system.

Predicted ¹H NMR spectra for benfotiamine in CDCl₃ solvent at 500 MHz frequency have been computed, providing reference data for structural confirmation [22]. The formyl proton (N-CHO) appears as a characteristic singlet, while the phosphate ester protons generate complex multipicity patterns reflecting their chemical environment.

¹³C NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals the multiple carbon environments present within the benfotiamine molecule. The technique provides definitive structural characterization through identification of aromatic, aliphatic, and heteroatomic carbon centers [24] [25].

The carbonyl carbon of the benzoyl group typically resonates around 165-170 ppm, while the aromatic carbons of both the benzene and pyrimidine rings appear in the 120-150 ppm region. The aliphatic carbon atoms, including those adjacent to the phosphate group, generate signals in the 20-80 ppm range with multiplicity patterns reflecting phosphorus coupling effects.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry

Mass spectrometric analysis of benfotiamine employs electrospray ionization (ESI) in positive ion mode, generating characteristic fragmentation patterns suitable for both qualitative identification and quantitative bioanalysis [26] [27] [28]. The molecular ion [M+H]⁺ appears at m/z 467.18, confirming the molecular formula C₁₉H₂₃N₄O₆PS.

Multiple reaction monitoring (MRM) methods utilize the transition m/z 467.18 → 122.10 for quantitative applications [26] [27]. This fragmentation pathway involves loss of the benzoyl and phosphate moieties, generating a stable pyrimidine-containing fragment that provides selective detection capabilities.

LC-MS/MS Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed for simultaneous quantification of benfotiamine with other vitamins in pharmaceutical formulations and biological matrices [26] [27]. The methods demonstrate excellent analytical performance with linear ranges from 5.00-500.00 ng/mL and precision within 15% relative standard deviation.

The mass spectrometric detection enables identification of metabolites generated during benfotiamine biotransformation, including thiamine and S-benzoylthiamine [28] [29]. These metabolic studies provide insight into the compound's mechanism of action and support bioanalytical method development for pharmacokinetic investigations.

Infrared Spectroscopy

Infrared spectroscopy provides valuable fingerprint information for benfotiamine identification and quantitative analysis. A prominent absorption band at 2333 cm⁻¹ serves as a characteristic peak for analytical applications [6] [30] [7]. This frequency corresponds to specific vibrational modes within the molecule, possibly involving the phosphate or thiazole moieties.

Quantitative infrared spectroscopic methods have been developed using the KBr disc technique, demonstrating linearity over the concentration range of 2-10 mg with correlation coefficients of 0.99 [6] [30] [7]. The method provides percentage purity determinations between 99-101% and recovery studies showing 99-100% accuracy, confirming its suitability for pharmaceutical quality control applications.

FT-IR spectroscopy plays a crucial role in characterizing different crystalline polymorphs of benfotiamine, with each crystal form exhibiting distinct spectral patterns [11] [31] [12] [32]. These spectroscopic differences enable polymorph identification and purity assessment in pharmaceutical development programs.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared techniques, with particular utility in crystalline polymorph characterization [11] [31] [12] [32]. Each crystalline form of benfotiamine demonstrates unique Raman spectral patterns, enabling definitive polymorph identification and characterization.

The technique proves especially valuable for solid-state analysis applications where sample preparation requirements are minimal and non-destructive analysis is preferred. Raman spectroscopy successfully differentiates between the various crystalline forms (A, B, C, D, and E) of benfotiamine, supporting pharmaceutical development and quality control programs requiring polymorph monitoring.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11D - Vitamin b1, plain and in combination with vitamin b6 and b12

A11DA - Vitamin b1, plain

A11DA03 - Benfotiamine

Other CAS

Wikipedia

Dates

2: Zhu Z, Varadi G, Carter SG. Pharmacokinetics of the transdermal delivery of benfotiamine. Acta Diabetol. 2016 Apr;53(2):317-22. doi: 10.1007/s00592-015-0776-2. Epub 2015 Jul 4. PubMed PMID: 26141141.

3: Manzardo AM, Pendleton T, Poje A, Penick EC, Butler MG. Change in psychiatric symptomatology after benfotiamine treatment in males is related to lifetime alcoholism severity. Drug Alcohol Depend. 2015 Jul 1;152:257-63. doi: 10.1016/j.drugalcdep.2015.03.032. Epub 2015 Apr 8. PubMed PMID: 25908323; PubMed Central PMCID: PMC4550087.

4: Sugimori N, Espinoza JL, Trung LQ, Takami A, Kondo Y, An DT, Sasaki M, Wakayama T, Nakao S. Paraptosis cell death induction by the thiamine analog benfotiamine in leukemia cells. PLoS One. 2015 Apr 7;10(4):e0120709. doi: 10.1371/journal.pone.0120709. eCollection 2015. PubMed PMID: 25849583; PubMed Central PMCID: PMC4388699.

5: Müller-Krebs S, Nissle K, Tsobaneli J, Zeier M, Kihm LP, Kender Z, Fleming T, Nawroth PP, Reiser J, Schwenger V. Effect of benfotiamine in podocyte damage induced by peritoneal dialysis fluid. Front Med (Lausanne). 2015 Mar 10;2:10. doi: 10.3389/fmed.2015.00010. eCollection 2015. PubMed PMID: 25806370; PubMed Central PMCID: PMC4354337.

6: Bozic I, Savic D, Laketa D, Bjelobaba I, Milenkovic I, Pekovic S, Nedeljkovic N, Lavrnja I. Benfotiamine attenuates inflammatory response in LPS stimulated BV-2 microglia. PLoS One. 2015 Feb 19;10(2):e0118372. doi: 10.1371/journal.pone.0118372. eCollection 2015. PubMed PMID: 25695433; PubMed Central PMCID: PMC4335016.

7: Hegazy MA, Abdelwahab NS, Fayed AS. A novel spectral resolution and simultaneous determination of multicomponent mixture of Vitamins B1, B6, B12, Benfotiamine and Diclofenac in tablets and capsules by derivative and MCR-ALS. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Apr 5;140:524-33. doi: 10.1016/j.saa.2014.12.108. Epub 2015 Jan 20. PubMed PMID: 25645231.

8: Jung KH, Lee JH, Park JW, Paik JY, Quach CH, Lee EJ, Lee KH. Annexin V imaging detects diabetes-accelerated apoptosis and monitors the efficacy of benfotiamine treatment in ischemic limbs of mice. Mol Imaging. 2014;13:1-7. PubMed PMID: 24824853.

9: Nacitarhan C, Minareci E, Sadan G. The effect of benfotiamine on mu-opioid receptor mediated antinociception in experimental diabetes. Exp Clin Endocrinol Diabetes. 2014 Mar;122(3):173-8. doi: 10.1055/s-0033-1363977. Epub 2014 Mar 18. PubMed PMID: 24643695.

10: Sergienko VA, Segin VB, Samir A, Sergienko AA. [The effect of long-chain polyunsaturated higher ω-3 fatty acids, benfotiamine and α-lipoic acid on the lipid metabolism in patients with diabetes mellitus type 2 and cardiovascular autonomic neuropathy]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(11):54-8. Russian. PubMed PMID: 24429949.

11: Xie F, Cheng Z, Li S, Liu X, Guo X, Yu P, Gu Z. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. J Clin Pharmacol. 2014 Jun;54(6):688-95. doi: 10.1002/jcph.261. Epub 2014 Jan 22. PubMed PMID: 24399744.

12: Manzardo AM, He J, Poje A, Penick EC, Campbell J, Butler MG. Double-blind, randomized placebo-controlled clinical trial of benfotiamine for severe alcohol dependence. Drug Alcohol Depend. 2013 Dec 1;133(2):562-70. doi: 10.1016/j.drugalcdep.2013.07.035. Epub 2013 Aug 11. PubMed PMID: 23992649; PubMed Central PMCID: PMC3818307.

13: Stirban A, Pop A, Fischer A, Heckermann S, Tschoepe D. Variability of skin autofluorescence measurement over 6 and 12 weeks and the influence of benfotiamine treatment. Diabetes Technol Ther. 2013 Sep;15(9):733-7. doi: 10.1089/dia.2013.0103. Epub 2013 Aug 21. PubMed PMID: 23964994.

14: Kousar S, Sheikh MA, Asghar M. Antiglycation activity of thiamin-HCl and benfotiamine in diabetic condition. J Pak Med Assoc. 2012 Oct;62(10):1033-8. PubMed PMID: 23866441.

15: Harisa GI. Benfotiamine enhances antioxidant defenses and protects against cisplatin-induced DNA damage in nephrotoxic rats. J Biochem Mol Toxicol. 2013 Aug;27(8):398-405. doi: 10.1002/jbt.21501. Epub 2013 May 28. PubMed PMID: 23716490.

16: Stirban A, Pop A, Tschoepe D. A randomized, double-blind, crossover, placebo-controlled trial of 6 weeks benfotiamine treatment on postprandial vascular function and variables of autonomic nerve function in Type 2 diabetes. Diabet Med. 2013 Oct;30(10):1204-8. doi: 10.1111/dme.12240. Epub 2013 Jun 12. PubMed PMID: 23701274.

17: Portari GV, Vannucchi H, Jordao AA Jr. Liver, plasma and erythrocyte levels of thiamine and its phosphate esters in rats with acute ethanol intoxication: a comparison of thiamine and benfotiamine administration. Eur J Pharm Sci. 2013 Mar 12;48(4-5):799-802. doi: 10.1016/j.ejps.2013.01.010. Epub 2013 Jan 29. PubMed PMID: 23369791.

18: Hurt JK, Coleman JL, Fitzpatrick BJ, Taylor-Blake B, Bridges AS, Vihko P, Zylka MJ. Prostatic acid phosphatase is required for the antinociceptive effects of thiamine and benfotiamine. PLoS One. 2012;7(10):e48562. doi: 10.1371/journal.pone.0048562. Epub 2012 Oct 31. PubMed PMID: 23119057; PubMed Central PMCID: PMC3485352.

19: Ziegler D, Tesfaye S, Kempler P. Comment on: Fraser et al. The effects of long-term oral benfotiamine supplementation on peripheral nerve function and inflammatory markers in patients with type 1 diabetes: a 24-month, double-blind, randomized, placebo-controlled trial. Diabetes Care 2012;35:1095-1097. Diabetes Care. 2012 Nov;35(11):e79; author reply e80. doi: 10.2337/dc12-0817. PubMed PMID: 23093690; PubMed Central PMCID: PMC3476903.

20: Stirban A, Nandrean S, Kirana S, Götting C, Veresiu IA, Tschoepe D. Benfotiamine counteracts smoking-induced vascular dysfunction in healthy smokers. Int J Vasc Med. 2012;2012:968761. doi: 10.1155/2012/968761. Epub 2012 Oct 3. PubMed PMID: 23091724; PubMed Central PMCID: PMC3471443.